Product packaging for 2-[(Furan-2-Ylmethyl)amino]benzoic Acid(Cat. No.:CAS No. 501661-50-3)

2-[(Furan-2-Ylmethyl)amino]benzoic Acid

Cat. No.: B1330598
CAS No.: 501661-50-3
M. Wt: 217.22 g/mol
InChI Key: CKOPWCOBXHDAOZ-UHFFFAOYSA-N
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Description

Significance of Aminobenzoic Acid Derivatives in Chemical Biology Research

Aminobenzoic acids are a class of organic compounds that feature both an amine and a carboxylic acid functional group attached to a benzene (B151609) ring. These derivatives are of considerable importance in the fields of chemical biology and pharmacology. For instance, para-aminobenzoic acid (PABA) is a well-known intermediate in the synthesis of folate by many bacteria. nih.gov The structural isomers, ortho- and meta-aminobenzoic acids, and their derivatives have also been extensively studied and have shown a wide array of biological activities. core.ac.uk

Derivatives of 2-aminobenzoic acid, also known as anthranilic acid, are precursors in the biosynthesis of tryptophan and have been utilized as building blocks for the synthesis of various heterocyclic compounds and pharmaceuticals. core.ac.uknih.gov The presence of both an acidic carboxyl group and a basic amino group allows for the formation of a variety of derivatives, including amides, esters, and more complex heterocyclic systems, which have been investigated for their anti-inflammatory and analgesic properties. nih.gov

The Furan (B31954) Moiety as a Privileged Scaffold in Medicinal Chemistry

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. This moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with significant biological activities. semanticscholar.orgutripoli.edu.ly The incorporation of a furan nucleus into a molecule can enhance its pharmacokinetic properties, such as solubility and bioavailability, due to the polarity imparted by the ether oxygen and its potential for hydrogen bonding. semanticscholar.org

Furan derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer activities. utripoli.edu.lywisdomlib.orgderpharmachemica.com This wide range of bioactivities has encouraged medicinal chemists to incorporate the furan ring into novel drug candidates to explore new therapeutic possibilities. semanticscholar.org

Structural Overview of the 2-[(Furan-2-Ylmethyl)amino]benzoic Acid Framework

The molecular structure of this compound consists of a benzoic acid molecule where the amino group at the 2-position is substituted with a furan-2-ylmethyl group. This creates a secondary amine linkage between the aromatic acid and the heterocyclic methyl group.

Key Structural Features:

Benzoic Acid Core: Provides an acidic carboxylic acid group and an aromatic ring.

Furan-2-ylmethyl Group: A furan ring is attached via a methylene (B1212753) bridge to the amino nitrogen. The furan ring itself is an electron-rich aromatic system.

The spatial arrangement of these components is crucial for the molecule's chemical reactivity and how it may interact with biological targets. While detailed crystallographic data for this specific isomer is not widely published, studies on the related compound, 4-((furan-2-ylmethyl)amino)benzoic acid, have provided insights into the non-planar relationship between the furan and benzene rings. tandfonline.com

Chemical Properties of this compound
PropertyValue
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol

Contextualizing this compound within Benzoic Acid and Furan Derivative Research

The study of this compound is situated at the intersection of research into both benzoic acid and furan derivatives. Research on aminobenzoic acid derivatives has a long history, with a focus on synthesizing new compounds with potential therapeutic applications, such as anti-inflammatory agents. nih.gov Similarly, the exploration of furan-containing molecules is a very active area of medicinal chemistry, driven by the diverse biological activities exhibited by this class of compounds. utripoli.edu.ly

The combination of these two well-established pharmacophores in a single molecule suggests the potential for synergistic or novel biological effects. While specific research on the biological activities of this compound is limited in publicly available literature, the known properties of its constituent moieties provide a strong rationale for its investigation as a potential antimicrobial, anti-inflammatory, or anticancer agent. smolecule.com The synthesis and characterization of related compounds, such as 4-((furan-2-ylmethyl)amino)benzoic acid, have been reported, paving the way for further exploration of the 2-isomer. tandfonline.com

Selected Research Findings on Related Furan-Aminobenzoic Acid Derivatives
CompoundKey FindingReference
4-((furan-2-ylmethyl)amino)benzoic acidSynthesis and full characterization, including crystal structure, have been reported. tandfonline.com
Various N-benzylidene anthranilic acid derivativesScreened for anti-inflammatory and analgesic activities, with some compounds showing potent activity. nih.gov
General Furan DerivativesExhibit a wide range of pharmacological activities, including antimicrobial and anti-inflammatory properties. utripoli.edu.lywisdomlib.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3 B1330598 2-[(Furan-2-Ylmethyl)amino]benzoic Acid CAS No. 501661-50-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-12(15)10-5-1-2-6-11(10)13-8-9-4-3-7-16-9/h1-7,13H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOPWCOBXHDAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318487
Record name MLS000758512
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501661-50-3
Record name MLS000758512
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Furan 2 Ylmethyl Amino Benzoic Acid and Its Analogues

Established Synthetic Pathways for 2-Aminobenzoic Acid Scaffolds

The 2-aminobenzoic acid (anthranilic acid) framework serves as a versatile platform for the synthesis of a wide array of functionalized molecules. Several classical and modern synthetic methodologies are employed to construct and functionalize this important scaffold.

Nucleophilic Substitution Reactions in Anthranilic Acid Synthesis

Nucleophilic aromatic substitution (SNAr) is a foundational method for the synthesis of N-substituted anthranilic acid derivatives. This approach typically involves the reaction of an ortho-halobenzoic acid with a suitable amine. For instance, the reaction of 2-chlorobenzoic acid or 2-bromobenzoic acid with an amine in the presence of a base can yield the corresponding N-substituted anthranilic acid. The reactivity of the aryl halide is enhanced by the presence of an electron-withdrawing group, such as the carboxylic acid, ortho to the leaving group.

A notable example of this strategy is the Ullmann condensation, a copper-catalyzed reaction that facilitates the coupling of aryl halides with amines, alcohols, and thiols. The classical Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern modifications have been developed that utilize catalytic amounts of copper salts, often in the presence of ligands, allowing for milder reaction conditions. For example, the amination of 2-chlorobenzoic acids with various aniline (B41778) derivatives has been successfully achieved using copper(I) iodide as a catalyst. researchgate.net

A specific application of this methodology is found in the synthesis of furosemide (B1674285), a potent diuretic, which is structurally related to the target compound. The synthesis involves the reaction of an alkali salt of 3-sulfamyl-4,6-dichlorobenzoic acid with furfurylamine (B118560). google.com This reaction proceeds via nucleophilic displacement of one of the chlorine atoms by the amino group of furfurylamine.

Table 1: Examples of Nucleophilic Substitution Reactions for N-Arylation

Aryl HalideAmineCatalyst/ConditionsProductReference
2-Chlorobenzoic AcidAnilineCuI, BaseN-Phenylanthranilic Acid researchgate.net
3-Sulfamyl-4,6-dichlorobenzoic acid alkali saltFurfurylamine120-140°C4-Chloro-N-furfuryl-5-sulfamoyl-anthranilic acid google.com

Imine Formation and Subsequent Reduction Approaches for N-Functionalization

Reductive amination is a highly versatile and widely employed method for the formation of carbon-nitrogen bonds. This two-step process involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This method is particularly well-suited for the synthesis of 2-[(Furan-2-Ylmethyl)amino]benzoic acid, where furfural (B47365) (a furan-containing aldehyde) can be reacted with 2-aminobenzoic acid.

The initial condensation to form the imine is typically acid-catalyzed and involves the reversible addition of the amine to the carbonyl group, followed by dehydration. The subsequent reduction of the C=N double bond can be achieved using a variety of reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.

A study detailing the synthesis of the isomeric 4-((furan-2-ylmethyl)amino)benzoic acid illustrates this approach. tandfonline.com In this work, 4-aminobenzoic acid was reacted with furfural to form the corresponding imine, which was then reduced with sodium borohydride in methanol (B129727) to afford the final product in high yield. tandfonline.com This methodology is directly translatable to the synthesis of the 2-amino isomer. The reductive amination of furfural to furfurylamine using various catalysts and conditions has been extensively studied, highlighting the feasibility of this transformation. rsc.org

Table 2: Key Steps in Reductive Amination for the Synthesis of N-Furfuryl Aminobenzoic Acids

StepReactantsIntermediate/ProductKey Reagents
1. Imine Formation2-Aminobenzoic Acid, Furfural2-[(E)-[(Furan-2-yl)methylidene]amino]benzoic acidAcid catalyst (optional)
2. ReductionImine intermediateThis compoundSodium borohydride, H₂/Catalyst

Transition Metal-Catalyzed Coupling Reactions for Arylamine Bond Formation

In recent decades, transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of C-N bonds, offering milder conditions and broader substrate scope compared to traditional methods.

Buchwald–Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds between aryl halides or triflates and a wide range of amines. wikipedia.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and has been the subject of extensive research, leading to the development of several generations of highly effective ligands. This method can be applied to the synthesis of this compound by coupling a 2-halobenzoic acid (e.g., 2-bromobenzoic acid) with furfurylamine. organic-chemistry.org The reaction is known for its excellent functional group tolerance.

Ullmann Condensation: As mentioned earlier, the Ullmann reaction is a copper-catalyzed C-N bond formation. Modern protocols often utilize soluble copper catalysts and various ligands to improve efficiency and mildness. This reaction is a viable alternative to the Buchwald-Hartwig amination for the coupling of 2-halobenzoic acids with furfurylamine. organic-chemistry.org

Chan–Lam Coupling: The Chan–Lam coupling reaction is a copper-catalyzed cross-coupling of arylboronic acids with amines or alcohols. This reaction is attractive due to its mild conditions, often proceeding at room temperature and open to the air. For the synthesis of the target molecule, this could involve the coupling of 2-aminobenzoic acid with a suitable furfurylboronic acid derivative.

Table 3: Comparison of Transition Metal-Catalyzed C-N Coupling Reactions

ReactionMetal CatalystCoupling PartnersKey Features
Buchwald-Hartwig AminationPalladiumAryl halide/triflate + AmineHigh efficiency, broad substrate scope, ligand-dependent. wikipedia.org
Ullmann CondensationCopperAryl halide + AmineOften requires higher temperatures, modern protocols are milder. organic-chemistry.org
Chan-Lam CouplingCopperArylboronic acid + AmineMild conditions, often at room temperature, air-tolerant.

Targeted Introduction of the Furfurylamino Moiety

The direct introduction of the furfurylamino group onto the 2-aminobenzoic acid scaffold is a key strategic consideration. As highlighted in the previous sections, several methods can achieve this transformation.

Reductive amination of 2-aminobenzoic acid with furfural stands out as a highly efficient and direct approach. The ready availability of both starting materials and the generally high yields of this reaction make it an attractive pathway. The process involves the formation of an imine intermediate followed by its reduction. mdpi.com

Alternatively, nucleophilic substitution of a 2-halobenzoic acid with furfurylamine provides another direct route. This can be achieved under thermal conditions or, more commonly, through copper-catalyzed (Ullmann-type) or palladium-catalyzed (Buchwald-Hartwig-type) cross-coupling reactions. The choice between these methods will often depend on the desired scale, functional group compatibility, and the availability of specific catalysts and ligands.

Advanced Synthetic Strategies for Complex this compound Analogues

To access a wider range of structurally diverse analogues of this compound, more advanced synthetic strategies are employed, with multicomponent reactions being a particularly powerful tool.

Multicomponent Reactions for Constructing Furan-Containing Systems

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly atom-economical and offer a rapid means to generate molecular complexity from simple precursors. Several MCRs can be adapted to incorporate a furan (B31954) moiety, which can then be further elaborated to produce analogues of the target compound.

Ugi and Passerini Reactions: These are isocyanide-based MCRs that are highly versatile for the synthesis of peptide-like structures and other complex molecules. A furan-containing aldehyde (like furfural) can be used as the carbonyl component in these reactions. The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, while the Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide. These reactions can be used to generate complex scaffolds that incorporate the furfuryl group, which could then be further modified.

Biginelli and Hantzsch Reactions: These MCRs are used to synthesize dihydropyrimidinones and dihydropyridines, respectively. Furanic aldehydes can serve as the aldehyde component in these reactions, leading to the formation of furan-substituted heterocyclic systems. These heterocyclic cores can then be functionalized to introduce a benzoic acid moiety or other desired substituents.

The use of furanic aldehydes derived from renewable biomass in these MCRs also aligns with the principles of green chemistry, offering sustainable routes to complex molecular architectures.

Table 4: Prominent Multicomponent Reactions for Furan-Containing Scaffolds

ReactionComponentsProduct TypePotential for Analogue Synthesis
Ugi ReactionAldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino AmidesIncorporation of furan-2-carbaldehyde and an anthranilic acid derivative.
Passerini ReactionAldehyde, Carboxylic Acid, Isocyanideα-Acyloxy AmidesUse of furan-2-carbaldehyde to introduce the furfuryl moiety.
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinonesSynthesis of furan-substituted dihydropyrimidinones.
Hantzsch Dihydropyridine (B1217469) SynthesisAldehyde, 2x β-Ketoester, Ammonia/AmineDihydropyridinesConstruction of furan-substituted dihydropyridine rings.

Chemoselective Carbene Insertion into N-H Bonds

The formation of the crucial C-N bond in this compound analogues can be elegantly achieved through chemoselective carbene insertion into the N-H bond of anthranilic acid derivatives. This method offers a direct and atom-economical approach to N-alkylation. Typically, a diazo compound, serving as a carbene precursor, is reacted with an amine in the presence of a transition metal catalyst.

Recent advancements have highlighted the use of biocatalysis for such transformations. A de novo engineered carbene transferase has been shown to catalyze N-H insertion reactions with high proficiency. This enzymatic approach can proceed via the intermolecular transfer of a metallocarbenoid intermediate into the N-H σ-bond, forming the new N-C σ-bond with excellent chemoselectivity, even in the presence of other reactive functional groups like unprotected hydroxyls. nih.gov

Furthermore, silver-catalyzed two-phase systems have been developed for the chemoselective carbene insertion into the N-H bonds of aqueous ammonia. nih.govresearchgate.net This strategy is significant as it demonstrates the possibility of using readily available nitrogen sources. The coordination of a homoscorpionate ligand renders the silver catalyst compatible with water and ammonia, enabling the generation of an electrophilic silver carbene. nih.govresearchgate.net Water plays a crucial role in promoting the subsequent nih.govresearchgate.net-proton shift to yield the N-H insertion product with high chemoselectivity. nih.govresearchgate.net

Catalyst SystemCarbene PrecursorAmine SubstrateKey Features
De novo carbene transferaseDiazo compoundsAmines with unprotected hydroxyl groupsHigh chemoselectivity, biocatalytic
TpBr3AgDiazo compoundsAqueous ammoniaTwo-phase system, utilizes readily available nitrogen source

Diversity-Oriented Synthesis and Combinatorial Chemistry Approaches

Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies for the rapid generation of libraries of structurally diverse compounds for high-throughput screening. For the synthesis of analogues of this compound, these approaches can be employed to explore a wide range of structural modifications on both the furan and the aminobenzoic acid moieties.

One common strategy involves the use of a solid-phase synthesis approach. For instance, 3-amino-5-hydroxybenzoic acid has been utilized as a core structure for the combinatorial synthesis of a large non-peptide library. nih.gov In this method, the benzoic acid group serves as an attachment point to a resin, while the amino and hydroxyl groups can be variably substituted using a split/combine methodology. nih.gov A similar principle can be applied to 2-aminobenzoic acid, where the amino group can be functionalized with a library of furan-containing aldehydes via reductive amination, or with various furfuryl halides.

The generation of diverse furan building blocks is also crucial. Libraries of furan-2-carboxamides have been synthesized with the aim of exploring their biological activities. This involves the bioisosteric replacement of other heterocyclic rings with the furan-2-carboxamide moiety.

Alkylation and Acylation Strategies for Structural Diversification

Further structural diversification of the this compound scaffold can be readily achieved through alkylation and acylation reactions. These transformations can target the secondary amine, the carboxylic acid, or the aromatic rings.

N-Alkylation and N-Acylation: The secondary amine nitrogen in the parent compound is a prime site for further functionalization. N-alkylation can introduce a variety of alkyl or substituted alkyl groups, potentially modulating the compound's physicochemical properties. Similarly, N-acylation with various acyl chlorides or anhydrides can introduce amide functionalities, which can participate in hydrogen bonding and alter the molecule's biological activity profile. webassign.net The reaction of anthranilic acid with acetic anhydride, for example, is a well-established method for the preparation of N-acetylanthranilic acid. webassign.net

Esterification and Amidation of the Carboxylic Acid: The carboxylic acid group provides another handle for diversification. Esterification with different alcohols can yield a library of esters with varying steric and electronic properties. Amidation with a range of primary and secondary amines can lead to the corresponding amides, significantly expanding the chemical space.

Substitution on the Aromatic Rings: Electrophilic aromatic substitution reactions on either the furan or the benzoic acid ring can introduce a variety of substituents, such as halogens, nitro groups, or alkyl groups. These modifications can influence the electronic properties and steric profile of the molecule.

Green Chemistry Principles and Sustainable Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of this compound derivatives is crucial for developing environmentally benign and sustainable processes. Key strategies include the use of alternative energy sources, greener solvents, and catalyst-free or recyclable catalytic systems.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ijnrd.orgresearchgate.netajrconline.orgscielo.br The Ullmann condensation, a classical method for forming C-N bonds, can be significantly accelerated using microwave heating, providing a rapid and efficient route to N-aryl anthranilic acids. scielo.br This technique has been successfully applied to the coupling of anthranilic acids with aryl bromides, demonstrating its potential for the synthesis of the target compound and its analogues. scielo.br

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. Ultrasound irradiation has been successfully employed in the synthesis of various heterocyclic compounds, including pyrimidines and benzofurans. researchgate.netuniv.kiev.uanih.gov This technique offers a green alternative by promoting reactions at lower temperatures and often in aqueous or solvent-free conditions.

Green Chemistry ApproachReaction TypeAdvantages
Microwave IrradiationUllmann Condensation, Knoevenagel Condensation, Hydrolysis, etc.Faster reaction times, higher yields, increased product purity. ijnrd.org
Ultrasound IrradiationCyclocondensation, CyclizationReduced reaction times, lower energy consumption, increased yields. nih.gov

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and designing more efficient synthetic routes. Key reactions for the formation of the core structure include the Buchwald-Hartwig amination and the Ullmann condensation.

Ullmann Condensation: The copper-catalyzed Ullmann condensation is another important method for N-arylation. The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org Kinetic studies of the Ullmann condensation have shown that the reaction is typically first-order in both the catalyst and the halobenzene. researchgate.net The reaction is often promoted by the presence of ligands that can stabilize the copper catalyst. Density Functional Theory (DFT) calculations have been employed to study the interaction of 2-chlorobenzoic acid with amines in the presence of copper nanoparticles, providing insights into the reaction mechanism at a molecular level. orgchemres.org

Structure Activity Relationship Sar Studies of 2 Furan 2 Ylmethyl Amino Benzoic Acid Derivatives

Elucidation of Key Pharmacophores within the 2-[(Furan-2-Ylmethyl)amino]benzoic Acid Framework

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound framework, particularly in the context of diuretic activity, several key pharmacophoric features have been identified.

The essential components for the diuretic action of Furosemide (B1674285) and its analogues include:

An acidic center, typically a carboxylic acid group, which is crucial for the compound's diuretic effect. gpatindia.com This group is believed to interact with the target protein, the Na-K-Cl cotransporter. nih.gov

A sulfonamide group at the 5-position of the benzoic acid ring is a critical determinant of the diuretic activity.

An activating group, such as chlorine, at the 4-position of the benzoic acid ring enhances the diuretic potency.

Pharmacophore models for loop diuretics often highlight a specific spatial arrangement of a hydrogen bond acceptor (the carboxylate), a hydrogen bond donor (the sulfonamide), and a hydrophobic feature (the furan (B31954) ring). researchgate.net

Impact of Substituent Variations on Biological Activity Profiles

Modifications to the substituents on both the furan and benzoic acid rings have a profound impact on the biological activity of this compound derivatives.

Substitutions on the Benzoic Acid Ring:

The diuretic activity is highly sensitive to changes in the substituents on the benzoic acid ring. For instance, the presence of a sulfonamide group at the 5-position is a hallmark of many potent loop diuretics. The nature of the substituent at the 4-position also plays a significant role. An electron-withdrawing group, such as chlorine, is generally preferred for high diuretic potency.

Compound4-Position Substituent5-Position SubstituentRelative Diuretic Activity
Furosemide-Cl-SO2NH2High
Analogue 1-H-SO2NH2Reduced
Analogue 2-Cl-HSignificantly Reduced

Substitutions on the Furan Ring:

While the furan ring itself is an important contributor to activity, modifications to this part of the molecule can also modulate the biological effect. Replacing the furan ring with other heterocyclic or aromatic systems, such as thiophene (B33073) or benzene (B151609), can lead to variations in potency and selectivity. nih.gov For example, substitution of the furanyl moiety with thienyl or benzyl (B1604629) groups has been explored in the context of developing GABAergic antagonists from furosemide derivatives. nih.gov

Analysis of Positional Isomerism and Functional Group Effects on Bioactivity

The spatial arrangement of functional groups in the this compound scaffold is critical for its biological activity. The ortho-relationship between the amino and carboxylic acid groups on the benzoic acid ring is a key feature of anthranilic acid derivatives and is often essential for their activity. Moving the carboxylic acid to the meta or para position generally leads to a significant loss of activity.

The nature of the acidic group is also important. While the carboxylic acid is a common feature, its replacement with bioisosteres like a tetrazole ring has been shown to retain biological activity in some furosemide derivatives. nih.gov However, replacement with sulfonic or phosphinic acids was found to be detrimental to the GABAergic antagonistic activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, particularly furosemide analogues, QSAR models have been developed to predict their diuretic potency.

These studies have often highlighted the importance of the molecule's lipophilicity, described by the logarithm of the octanol-water partition coefficient (log P). nih.gov A positive correlation between log P and diuretic activity has been observed, suggesting that within a certain range, increasing the lipophilicity of the molecule can enhance its biological effect. nih.gov However, it is also noted that a continuous increase in log P might not lead to a further enhancement of activity beyond a certain point. nih.gov

QSAR analyses of related tricyclic quinoline (B57606) derivatives with diuretic activity have also indicated that an increase in logP, refractivity, and dipole moment, coupled with a decrease in molecular volume and surface area, can lead to higher diuretic activity. uran.ua

Computational Approaches to SAR Elucidation

Computational methods, such as molecular docking and pharmacophore modeling, are powerful tools for understanding the SAR of this compound derivatives at a molecular level.

Molecular Docking:

Molecular docking simulations have been employed to investigate the binding interactions of furosemide with its target, the Na-K-Cl cotransporter (NKCC1). nih.gov These studies have revealed that the carboxyl group of furosemide is involved in coordinating a potassium ion within the transporter's binding pocket. nih.gov This provides a structural basis for the importance of the acidic moiety in the molecule's mechanism of action. Docking studies can also help in predicting the binding modes of new analogues and in designing molecules with improved affinity and selectivity.

Pharmacophore Modeling:

Pharmacophore modeling helps in identifying the key chemical features and their spatial arrangement necessary for biological activity. For loop diuretics, a pharmacophore model typically includes features such as a hydrogen bond acceptor (from the carboxylate), a hydrogen bond donor (from the sulfonamide), and a hydrophobic region (provided by the furan ring). researchgate.net Such models can be used to screen large chemical databases for novel compounds that fit the pharmacophore and are therefore likely to possess the desired biological activity. nih.gov

Computational Chemistry and Molecular Modeling of 2 Furan 2 Ylmethyl Amino Benzoic Acid Analogues

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are pivotal in elucidating the intrinsic electronic properties of molecules, offering insights into their stability, reactivity, and potential interaction mechanisms. For analogues of 2-[(furan-2-ylmethyl)amino]benzoic acid, these investigations provide a fundamental understanding of their chemical behavior.

Density Functional Theory (DFT) Applications for Optimized Geometries

Density Functional Theory (DFT) is a robust computational method for determining the optimized geometries and electronic structures of molecules. Studies on analogues such as 4-((furan-2-ylmethyl)amino)benzoic acid and 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid have utilized DFT calculations, often with the B3LYP functional and basis sets like 6-31G(d,p) or 6-311++G(d,p), to predict their three-dimensional structures. mdpi.comdntb.gov.uanih.gov The results of these conformational analyses indicate that the molecular structures optimized by DFT are consistent with crystal structures determined by single-crystal X-ray diffraction. nih.gov These optimized geometries are the foundational step for further computational analyses, including vibrational frequency calculations and the investigation of molecular orbitals.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity.

For analogues of this compound, the HOMO is typically localized on the electron-rich furan (B31954) and aminobenzoic acid moieties, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the benzoic acid ring, suggesting its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap provides insights into the charge transfer interactions occurring within the molecule. nih.govpsu.edu

Compound AnalogueHOMO (eV)LUMO (eV)Energy Gap (eV)
4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid-6.424-1.3855.039

Table 1: Frontier Molecular Orbital Energies of a this compound Analogue. Data derived from DFT/B3LYP/6-31G(d,p) calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In analogues of this compound, the MEP maps typically reveal negative potential regions around the oxygen atom of the furan ring and the carboxylic acid group, as well as the nitrogen atom of the amino group. mdpi.comnih.gov These sites represent the most likely points of interaction with electrophiles. Conversely, positive potential is generally observed around the hydrogen atoms of the amino and carboxylic acid groups, indicating their potential for interactions with nucleophiles. nottingham.ac.uk

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Docking studies on furan-containing benzoic acid derivatives have been performed against various protein targets to explore their potential as enzyme inhibitors. researchgate.netacs.org For instance, derivatives have been docked into the active sites of enzymes like cyclooxygenase (COX) and various bacterial enzymes. nih.gov These simulations help in identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The docking scores obtained from these simulations provide an estimation of the binding affinity, guiding the selection of compounds for further experimental testing. For example, in a study of furan-azetidinone hybrids as potential inhibitors of E. coli enzymes, docking results highlighted the importance of pi-pi stacking interactions with key amino acid residues like phenylalanine and tyrosine. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Behavior

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. These simulations are instrumental in understanding the conformational flexibility of ligands and the stability of ligand-protein interactions.

For analogues of this compound, MD simulations can be employed to study the stability of their docked poses within a protein's active site. researchgate.net By simulating the system over nanoseconds, researchers can observe the conformational changes in both the ligand and the protein, and calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. nih.govresearchgate.net Analysis of the MD trajectory can reveal the persistence of key interactions identified in docking studies and provide insights into the role of solvent molecules in the binding process. While specific MD studies on this compound are not extensively reported, simulations on structurally related furan and benzoic acid derivatives have demonstrated the utility of this technique in assessing the stability of protein-ligand complexes. mdpi.comnih.gov

In Silico Screening and Virtual Ligand Design Strategies

In silico screening, or virtual screening, is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This strategy, combined with virtual ligand design, allows for the rational design of new molecules with improved properties.

Virtual screening campaigns involving furan and benzoic acid scaffolds have been successful in identifying novel inhibitors for various targets. dntb.gov.uaresearchgate.netnih.gov The workflow for such a campaign typically involves:

Library Preparation: Assembling a database of virtual compounds, which can include commercially available molecules or newly designed analogues of this compound.

Structure-Based or Ligand-Based Screening: Employing molecular docking (structure-based) or pharmacophore modeling (ligand-based) to filter the library and identify potential hits.

Post-Screening Analysis: Further refining the hit list using more advanced computational methods, such as binding free energy calculations from MD simulations, and assessing their drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

This approach enables the efficient exploration of chemical space and the prioritization of a smaller, more manageable number of compounds for synthesis and experimental validation, significantly streamlining the drug discovery pipeline. mdpi.com

In Vitro Biological Activity of 2 Furan 2 Ylmethyl Amino Benzoic Acid Derivatives

Evaluation of Antimicrobial Potency

The antimicrobial properties of furan (B31954) and benzoic acid derivatives are well-documented, showing activity against a spectrum of bacteria and fungi. chitkara.edu.innih.gov The combination of these structural motifs in 2-[(furan-2-ylmethyl)amino]benzoic acid derivatives has been investigated to develop novel antimicrobial agents.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives incorporating the furan scaffold have demonstrated notable antibacterial efficacy. ijabbr.com Studies have shown that various substituted furan compounds exhibit activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. chitkara.edu.inzsmu.edu.ua For instance, certain 2,4-disubstituted furan derivatives showed superior activity, particularly against Escherichia coli and Proteus vulgaris. ijabbr.com Similarly, novel ARY furan derivatives have been found to be effective against both E. coli and the Gram-positive Staphylococcus aureus. ijabbr.com

Other related compounds, such as 1-Benzoyl-3-furan-2-ylmethyl-thiourea, have shown effectiveness against Gram-positive bacteria like Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus. ijabbr.com The antibacterial potential often depends on the specific substitutions on the core structure. For example, in a series of p-amino benzoic acid (PABA) derivatives, Schiff's bases were generally more potent than their ester counterparts, and the presence of an electron-withdrawing bromo group enhanced activity against B. subtilis. chitkara.edu.in

Table 1: Antibacterial Activity of Selected Furan and Benzoic Acid Derivatives

Compound/Derivative Class Bacterial Strain Activity/Potency Reference
3-aryl-3(furan-2-yl) propanoic acid Escherichia coli MIC of 64 µg/mL ijabbr.com
2,4-disubstituted furan derivatives Escherichia coli, Proteus vulgaris Superior activity ijabbr.com
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide Bacillus subtilis pMICbs = 2.11 µM/ml chitkara.edu.in
2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives Bacillus megaterium, Micrococcus spp. Good to moderate activity researchgate.net

Antifungal Efficacy

The antifungal potential of these derivatives has been explored against various fungal pathogens. nih.gov Derivatives of 2-aminobenzoic acid have shown efficacy against clinical isolates of Candida albicans, a common cause of ocular fungal infections. nih.govmdpi.com Studies on benzoic acid derivatives have also demonstrated activity against several phytopathogenic fungi, with a notable effect against species of the Fusarium genus. nih.gov

In a study of p-amino benzoic acid derivatives, compound 5, N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide, was identified as the most potent against both Aspergillus niger and Candida albicans. chitkara.edu.in Furthermore, the antifungal activity of these compounds can be enhanced through strategic chemical design, as demonstrated in studies targeting the fungal-specific enzyme CYP53. nih.gov

Table 2: Antifungal Activity of Selected Derivatives

Compound/Derivative Class Fungal Strain Activity/Potency Reference
2-aminobenzoic acid derivatives Candida albicans Synergistic effect with Fluconazole nih.govmdpi.com
Benzoic acid derivatives Fusarium genus Active nih.gov
N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide Aspergillus niger, Candida albicans pMICan, ca=1.81 µM/ml chitkara.edu.in

Anti-Biofilm Formation Studies

Biofilms represent a significant challenge in treating microbial infections due to their resistance to conventional antimicrobial agents. Derivatives of 2-aminobenzoic acid have been investigated for their ability to inhibit biofilm formation by Candida albicans. nih.govmdpi.com These compounds were shown to be effective against a fluconazole-resistant clinical isolate under both planktonic and biofilm-forming conditions. nih.gov The mechanism of action involves the downregulation of genes essential for hyphal growth and adhesion, such as HWP, ERG11, and ASL3, thereby reducing the pathogen's capacity to form biofilms. nih.govmdpi.com

Assessment of Anti-inflammatory Effects and Related Pathways

Both furan and 2-aminobenzoic acid derivatives are recognized for their anti-inflammatory properties. nih.govnih.gov Furan-containing compounds can exert anti-inflammatory effects through various mechanisms, including the suppression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. nih.gov They also exhibit antioxidant activity by scavenging free radicals. nih.gov

Studies on natural benzofuran (B130515) derivatives, such as ailanthoidol, have shown significant inhibition of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages without causing significant cytotoxicity. nih.gov The anti-inflammatory actions of these compounds are linked to the regulation of signaling pathways like MAPK (mitogen-activated Protein Kinase) and PPAR-ɣ (peroxisome proliferator-activated receptor gamma). nih.govresearchgate.net Similarly, derivatives of 2-amino benzoic acid have been synthesized and screened as potent anti-inflammatory agents, with some compounds showing more potent activity than standard drugs like aspirin (B1665792) and phenylbutazone (B1037) in preclinical models. nih.govresearchgate.net

Investigation of Anticancer Properties

The furan and benzofuran scaffolds are considered privileged structures in the development of anticancer agents. researchgate.net Many derivatives have demonstrated significant cytotoxic and antiproliferative activities against a range of cancer cell lines. nih.govnih.gov

Inhibition of Cellular Proliferation in Specific Cell Lines

Halogenated benzofuran derivatives have shown potent anticancer activity. nih.gov For example, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and its brominated counterpart exhibited significant cytotoxicity against human cancer cell lines, including lung (A549), liver (HepG2), and colon (SW620) cancer cells. nih.gov The brominated derivative, in particular, showed a pronounced antiproliferative effect on A549 cells. nih.gov The mechanisms underlying this activity include the induction of apoptosis and cell cycle arrest at the S and G2/M phases. nih.gov

Other furan-containing derivatives have also been evaluated. Carbamothioyl-furan-2-carboxamide derivatives showed significant anticancer activity against hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7) cell lines. mdpi.com A derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate was found to be potent against the HeLa cell line with an IC50 of 62.37 µg/mL. researchgate.net Furthermore, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid, which incorporate a different heterocyclic system, exhibited potent cytotoxic activity against MCF-7 and HeLa cells, with IC50 values of 0.48 µM and 0.74 µM, respectively. rsc.org Mechanistic studies revealed that these compounds can inhibit cell migration, induce cell cycle arrest, and trigger apoptosis through mitochondrial-related pathways. rsc.org

Table 3: Anticancer Activity of Selected Furan and Benzofuran Derivatives

Compound/Derivative Cancer Cell Line IC50 Value Reference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7) Lung (A549) 6.3 ± 2.5 μM nih.gov
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) Liver (HepG2) 3.8 ± 0.5 μM nih.gov
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) Lung (A549) 3.5 ± 0.6 μM nih.gov
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl)furan-2-yl)methyl acetate Cervical (HeLa) 62.37 µg/mL researchgate.net
2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivative (H1) Cervical (HeLa) 380 nM nih.gov
Ursolic acid derivative (7b) Breast (MCF-7) 0.48 ± 0.11 μM rsc.org

Modulation of Apoptotic Pathways

While direct studies on the modulation of apoptotic pathways by this compound derivatives are not extensively documented in publicly available research, related furan-containing compounds have demonstrated the ability to induce apoptosis in cancer cells. For instance, a novel furan-2-carboxamide based small molecule has been shown to be a selective microtubule stabilizing agent, leading to mitotic arrest and subsequent apoptosis in various cancer cell lines with IC50 values ranging from 4 µM to 8 µM. nih.gov

Furthermore, benzo[b]furan derivatives have been investigated for their pro-apoptotic effects. Certain derivatives were found to induce cell cycle arrest at the G2/M phase and trigger mitochondrial-mediated apoptosis in human breast cancer cells (MCF-7). nih.gov These findings suggest that the furan moiety, a key structural component of this compound, can be a critical pharmacophore for the induction of apoptosis. The mechanism of action for some of these related compounds involves the inhibition of signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. nih.gov

Although these studies were not conducted on the specific this compound scaffold, they provide a strong rationale for investigating its potential to modulate apoptotic pathways. Future research could explore whether derivatives of this compound can similarly induce apoptosis through microtubule stabilization or by targeting key survival signaling cascades.

Exploration of Enzyme Inhibition Profiles

The inhibitory activity of this compound derivatives against various enzymes is a key area of interest for potential therapeutic applications.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase inhibitors are critical in the management of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Research into compounds with a furan-2-ylmethylamino moiety, which is structurally related to this compound, has shown promise in this area.

A series of N-aryl-2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethylamine derivatives were synthesized and evaluated for their ability to inhibit human erythrocyte acetylcholinesterase (AChE) in vitro. nih.gov These compounds were found to be potent inhibitors of AChE and were more selective for AChE over butyrylcholinesterase (BChE). nih.gov The inhibitory potency was influenced by the substituents on the N-aryl moiety, with smaller substituents generally leading to better inhibition. nih.gov

While these findings are for structurally related compounds and not for this compound itself, they suggest that the furan-2-ylmethylamino scaffold could be a valuable component in the design of novel cholinesterase inhibitors.

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.com Elevated levels of uric acid can lead to conditions such as gout and hyperuricemia, making xanthine oxidase inhibitors valuable therapeutic agents. nih.gov

Several studies have highlighted the potential of derivatives containing a 4-(furan-2-yl)benzoic acid moiety as potent xanthine oxidase inhibitors. Pyrazolone-based 4-(furan-2-yl)benzoic acids have been synthesized and shown to exhibit low micromolar IC50 values against xanthine oxidase in vitro. nuph.edu.ua One of the most potent compounds in this series was identified as 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid, which acts as a mixed-type inhibitor. nuph.edu.ua

Similarly, rhodanine (B49660) derivatives bearing a 4-(furan-2-yl)benzoic acid moiety have also been investigated as xanthine oxidase inhibitors, demonstrating inhibitory activities in the low micromolar range. biosynth.com Furthermore, a series of 2-arylbenzo[b]furan derivatives showed potent xanthine oxidase inhibitory activities, with IC50 values comparable to the clinically used drug allopurinol. nih.gov

These findings strongly suggest that the furan-benzoic acid scaffold is a promising framework for the development of novel xanthine oxidase inhibitors.

Table 1: Xanthine Oxidase Inhibitory Activity of Furan-Containing Derivatives

Compound ClassRepresentative CompoundIC50 (µM)Inhibition Type
2-Arylbenzo[b]furan Derivatives nih.govCompound 5b3.99-
2-Arylbenzo[b]furan Derivatives nih.govCompound 6a4.45-
2-Arylbenzo[b]furan Derivatives nih.govCompound 6e6.36Mixed-type
2-Arylbenzo[b]furan Derivatives nih.govCompound 6f4.88-

Note: The table presents data for structurally related compounds to indicate the potential of the furan-benzoic acid scaffold.

Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme involved in the synthesis of DNA precursors, making it a key target for anticancer and antimicrobial drugs. nih.govwikipedia.orgpatsnap.com DHFR inhibitors work by depleting the cellular pool of tetrahydrofolate, which is necessary for the synthesis of purines and thymidylate. nih.gov

While a wide range of compounds have been identified as DHFR inhibitors, including classical antifolates like methotrexate (B535133) and non-classical inhibitors such as trimethoprim, there is currently no specific research available that demonstrates the inhibition of DHFR by this compound or its close derivatives. wikipedia.orgnih.gov The known DHFR inhibitors typically possess heterocyclic systems like quinazoline, pyrrolo[2,3-d]pyrimidine, or diaminopyrimidine, which are structurally distinct from the this compound scaffold. wikipedia.orgnih.gov Therefore, the potential for these furan derivatives to act as DHFR inhibitors remains to be explored.

Antiviral Activity Assessments

The furan nucleus and anthranilic acid derivatives are recognized for their potential as scaffolds in the development of novel antiviral agents. ijper.org Research into compounds containing these motifs has shown promise against a variety of viruses.

Derivatives of anthranilic acid have been noted for their antiviral characteristics, which can manifest through mechanisms such as the inhibition of HCV NS5B polymerase. mdpi.com While specific studies on this compound are lacking, the broader class of furan derivatives has been a subject of antiviral research. For instance, certain furan-containing compounds have demonstrated activity against the Tobacco Mosaic Virus (TMV). nih.gov Specifically, chalcone-conjugated 1,3,4-thiadiazole (B1197879) compounds incorporating a furan ring were found to have better antiviral activity against TMV than reference compounds in in vitro studies. nih.gov

One study highlighted that a compound featuring a furan ring demonstrated a high potency against TMV with an EC50 value of 30.57 ± 3.11 μM. nih.gov This suggests that the furan component can be crucial for the antiviral efficacy of a molecule.

Although no specific data is available for this compound, the known antiviral properties of both furan and anthranilic acid derivatives suggest that this compound could be a candidate for future antiviral screening.

Other Relevant Biological Activities (e.g., Anti-ulcer properties)

The potential for anti-ulcer activity is another area of interest for derivatives of this compound. Both furan and anthranilic acid derivatives have been explored for their gastroprotective effects.

Furan-containing compounds are present in a number of medications and have been investigated for their anti-ulcer qualities. ijper.org For example, ranitidine, a well-known anti-ulcer drug, has a furan-containing intermediary in its synthesis. researchgate.net

On the other hand, derivatives of anthranilic acid have been studied for their anti-inflammatory properties, which can be linked to gastrointestinal safety. Some novel anthranilic acid derivatives have been shown to possess anti-inflammatory effects without causing ulcers. mdpi.commdpi.com In a study on new N-substituted anthranilic acid derivatives, one of the most active compounds was found to be less ulcerogenic than the standard drug, phenylbutazone. This indicates that the anthranilic acid scaffold can be modified to create compounds with a favorable gastrointestinal profile.

While direct experimental data on the anti-ulcer properties of this compound is not available, the established gastroprotective potential of both its furan and anthranilic acid components suggests that it and its derivatives could be promising candidates for investigation as anti-ulcer agents.

Advanced Analytical and Spectroscopic Characterization in Research on 2 Furan 2 Ylmethyl Amino Benzoic Acid

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Elucidation and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is fundamental for identifying the functional groups present in 2-[(Furan-2-ylmethyl)amino]benzoic acid. These methods probe the vibrational modes of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies.

In the FT-IR spectrum, a broad absorption band is expected in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching bands. The N-H stretching vibration of the secondary amine is anticipated to appear as a distinct band around 3400-3300 cm⁻¹. A strong absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be prominent around 1700-1680 cm⁻¹. Aromatic C=C stretching vibrations from both the benzene (B151609) and furan (B31954) rings are expected in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ring typically appears in the 1250-1020 cm⁻¹ range. ijtsrd.comresearchgate.netnih.gov

The FT-Raman spectrum provides complementary information. Aromatic C-H stretching vibrations usually produce strong signals above 3000 cm⁻¹. The symmetric C=C ring stretching vibrations of the aromatic and furan rings are often more intense in the Raman spectrum than in the IR spectrum. ijtsrd.comresearchgate.net The combination of both FT-IR and FT-Raman allows for a more complete assignment of the vibrational modes, confirming the presence of all key functional moieties within the molecule.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Technique
N-H StretchSecondary Amine3400-3300FT-IR
O-H StretchCarboxylic Acid3300-2500 (broad)FT-IR
Aromatic C-H StretchBenzene, Furan3100-3000FT-IR, FT-Raman
C=O StretchCarboxylic Acid1700-1680FT-IR
C=C StretchAromatic/Furan Rings1600-1450FT-IR, FT-Raman
C-N StretchAmine1350-1250FT-IR
C-O-C StretchFuran Ring1250-1020FT-IR

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of this compound by mapping the carbon and hydrogen framework.

The ¹H-NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, the proton of the carboxylic acid (COOH) is expected to appear as a broad singlet at a downfield chemical shift (>10 ppm). The protons on the benzene and furan rings will resonate in the aromatic region (approx. 6.0-8.0 ppm). The methylene (B1212753) protons (-CH₂-) connecting the furan ring and the amine nitrogen would likely appear as a singlet or a doublet around 4.5-5.5 ppm. The proton on the secondary amine (N-H) may appear as a broad signal whose chemical shift is concentration-dependent.

The ¹³C-NMR spectrum reveals the number of chemically distinct carbon atoms. The carbon of the carbonyl group (C=O) is expected at a highly deshielded position, typically around 168-175 ppm. The aromatic carbons of the benzene and furan rings would resonate in the 110-150 ppm range. The methylene bridge carbon (-CH₂-) is anticipated to appear in the more upfield region, approximately at 40-50 ppm.

Predicted ¹H-NMR Data
Chemical Shift (δ ppm)
>10 (s, 1H)
7.9-8.1 (d, 1H)
7.3-7.5 (m, 2H)
6.6-6.8 (t, 1H)
6.2-6.4 (m, 2H)
4.5-5.5 (s, 2H)
Variable (br s, 1H)
Predicted ¹³C-NMR Data
Chemical Shift (δ ppm)
168-175
145-155
140-145
130-135
115-125
110-115
105-110
40-50

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would show correlations between the neighboring protons on the benzoic acid ring and on the furan ring, confirming their substitution patterns. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon signals based on the already assigned proton signals. researchgate.netcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it reveals correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be observed between the methylene protons (-CH₂-) and the carbons of the furan ring, as well as the C2 carbon of the benzoic acid ring. This would unequivocally confirm the connection of the furfuryl group to the amine, and the amine's position on the benzene ring. columbia.eduscience.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., EIMS, Q-TOF/LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to gain structural information through analysis of its fragmentation patterns. For this compound (C₁₂H₁₁NO₃), the calculated exact mass is 217.0739 g/mol .

High-resolution mass spectrometry (HRMS), such as Q-TOF/LC-MS, would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M+H]⁺ or [M-H]⁻. In Electron Ionization Mass Spectrometry (EIMS), the molecule would produce a molecular ion peak (M⁺˙) at m/z 217. The fragmentation pattern would likely involve characteristic losses. A primary fragmentation could be the loss of the carboxyl group (-COOH) to give a fragment at m/z 172. Another prominent fragmentation would be the cleavage of the benzylic C-N bond, leading to the formation of a furfuryl cation at m/z 81. nist.gov

IonProposed Structure/FragmentExpected m/z
[M]⁺˙Molecular Ion217
[M-COOH]⁺Loss of carboxyl group172
[C₅H₅O-CH₂]⁺Furfuryl cation81
[C₇H₆NO]⁺Fragment from cleavage of CH₂-NH bond120

Chromatographic Methods for Purity Assessment, Separation, and Isolation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. A reverse-phase HPLC method is typically employed for this purpose. ekb.eg

The analysis would likely use a C18 stationary phase column with a mobile phase consisting of a gradient mixture of an aqueous solvent (often containing a pH modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, monitoring at wavelengths where the aromatic rings show strong absorbance (e.g., 254 nm). The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. This method effectively separates the target compound from any unreacted starting materials, by-products, or degradation products.

X-ray Crystallography for Solid-State Molecular Structure Determination

For the para isomer, the analysis revealed a monoclinic crystal system with a P2₁/c space group. tandfonline.comtandfonline.com Such an analysis for the ortho isomer would confirm the connectivity and reveal the solid-state conformation, including the planarity of the rings and the dihedral angle between the furan and benzene moieties. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and the secondary amine, which dictate the crystal packing arrangement. tandfonline.comtandfonline.com

| Crystallographic Data for 4-((furan-2-ylmethyl)amino)benzoic acid (para isomer) tandfonline.comtandfonline.com | | :--- | :--- | | Parameter | Value | | Empirical formula | C₁₂H₁₁NO₃ | | Crystal system | Monoclinic | | Space group | P2₁/c | | a (Å) | 5.7893(12) | | b (Å) | 26.653(6) | | c (Å) | 6.8010(14) | | β (°) | 106.63(3) | | Volume (ų) | 1004.7(4) | | Z | 4 |

Electrochemical Studies for Investigating Redox Behavior and Surface Interactions

Electrochemical studies are pivotal in characterizing the redox behavior and surface interaction mechanisms of this compound. These investigations provide insights into the molecule's electron transfer capabilities and its potential applications, such as in corrosion inhibition. While specific electrochemical data for this exact compound is not extensively documented in publicly available literature, its electrochemical properties can be inferred from the behavior of its constituent functional groups: the furan ring, the secondary amine, and the benzoic acid moiety.

Redox Behavior

The redox behavior of this compound is expected to be influenced by both the furan and the aminobenzoic acid components. The furan ring is known to be susceptible to oxidation. The secondary amine linkage to the benzoic acid can also undergo electrochemical oxidation. Studies on anthranilic acid, an isomer of aminobenzoic acid, have shown an anodic peak potential, indicating its tendency to be oxidized. For instance, the electrochemical response of anthranilic acid has been observed with an anodic peak potential shifting from 934.4 mV to 899.3 mV in the presence of DNA, suggesting an electrostatic interaction. iapchem.org The polymerization of aniline (B41778) and its derivatives, including anthranilic acid, is initiated by the oxidation of the aromatic amino group, leading to the formation of a radical cation. mdpi.com

Surface Interactions and Corrosion Inhibition Mechanisms

A significant application of electrochemical studies for compounds like this compound is in the field of corrosion inhibition. The efficacy of an organic molecule as a corrosion inhibitor is closely linked to its ability to adsorb onto a metal surface, forming a protective barrier. This adsorption is governed by the molecule's electronic structure, including the presence of heteroatoms with lone pair electrons (such as nitrogen and oxygen) and π-electrons in aromatic rings. iium.edu.my

This compound possesses several features that suggest its potential as a corrosion inhibitor:

Heteroatoms: The presence of nitrogen in the amino group and oxygen in both the furan ring and the carboxylic acid group provides active sites for coordination with metal surfaces.

Aromatic Rings: The furan and benzene rings contribute π-electrons that can interact with the d-orbitals of metals, enhancing adsorption. iium.edu.my

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are instrumental in evaluating the performance and mechanism of corrosion inhibitors.

Potentiodynamic Polarization Studies

Potentiodynamic polarization measurements can determine the effect of an inhibitor on the cathodic and anodic reactions of a corrosion process. For a compound like this compound, it is anticipated to act as a mixed-type inhibitor, suppressing both the hydrogen evolution reaction at the cathode and the metal dissolution at the anode. This is a common characteristic of organic inhibitors containing both nitrogen and oxygen atoms. researchgate.net The data in Table 1 illustrates typical potentiodynamic polarization parameters that could be expected for a steel electrode in an acidic medium with and without a corrosion inhibitor of a similar structure.

Table 1: Hypothetical Potentiodynamic Polarization Data

Inhibitor Concentration Corrosion Potential (Ecorr) (mV vs. SCE) Corrosion Current Density (icorr) (µA/cm²) Anodic Tafel Slope (βa) (mV/dec) Cathodic Tafel Slope (βc) (mV/dec) Inhibition Efficiency (%)
Blank -450 500 70 120 -
100 ppm -430 100 65 110 80.0
200 ppm -420 50 62 105 90.0

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to study the formation of a protective film on the metal surface. In a typical EIS experiment for a corrosion system, the Nyquist plot for an uninhibited system shows a single semicircle, representing the charge transfer resistance. In the presence of an effective inhibitor like this compound, the diameter of this semicircle is expected to increase significantly, indicating an increase in the charge transfer resistance (Rct) due to the formation of an adsorbed protective layer. The double-layer capacitance (Cdl) is also expected to decrease as the inhibitor molecules displace water molecules at the metal-solution interface. Table 2 presents hypothetical EIS data that would be consistent with effective corrosion inhibition.

Table 2: Hypothetical Electrochemical Impedance Spectroscopy Data

Inhibitor Concentration Charge Transfer Resistance (Rct) (Ω·cm²) Double Layer Capacitance (Cdl) (µF/cm²) Inhibition Efficiency (%)
Blank 50 200 -
100 ppm 300 80 83.3
200 ppm 600 50 91.7

The adsorption of such inhibitors on a metal surface typically follows an adsorption isotherm, such as the Langmuir isotherm, which describes the relationship between the inhibitor concentration and the surface coverage. researchgate.net The mechanism of interaction can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding through electron sharing between the heteroatoms and the metal). mdpi.com

Future Perspectives and Emerging Research Avenues for 2 Furan 2 Ylmethyl Amino Benzoic Acid Research

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

The rational design of next-generation analogues of 2-[(Furan-2-Ylmethyl)amino]benzoic Acid is a critical step towards improving its therapeutic index. This can be achieved through a systematic exploration of its structure-activity relationships (SAR). Key to this endeavor is the use of computational tools to predict the effects of structural modifications on the compound's binding affinity and selectivity for its biological targets.

Future synthetic efforts will likely focus on several key areas of the molecule. Modifications to the furan (B31954) ring, such as the introduction of substituents at the 4- and 5-positions, could significantly influence its electronic properties and steric profile, potentially leading to enhanced interactions with target proteins. Similarly, the substitution pattern on the benzoic acid ring can be altered to fine-tune the compound's physicochemical properties, such as its acidity and lipophilicity, which are crucial for its pharmacokinetic profile. The secondary amine linker also presents an opportunity for modification, including its replacement with other functional groups to alter the molecule's flexibility and hydrogen bonding capacity.

A prospective research direction would involve the synthesis of a library of analogues with systematic variations at these positions. These analogues would then be subjected to biological evaluation to identify key structural features that govern their potency and selectivity.

Table 1: Proposed Analogues of this compound for Future Synthesis and Evaluation

Analogue IDModification on Furan RingModification on Benzoic Acid RingLinker ModificationRationale for Synthesis
FA-001 5-Methyl4-ChloroUnmodifiedInvestigate the effect of electron-donating and electron-withdrawing groups on activity.
FA-002 4-BromoUnmodifiedUnmodifiedExplore the impact of halogen substitution on binding affinity.
FA-003 Unmodified5-NitroUnmodifiedAssess the influence of a strong electron-withdrawing group on potency.
FA-004 UnmodifiedUnmodifiedN-MethylationEvaluate the role of the secondary amine in target interaction.

High-Throughput Screening Initiatives for the Discovery of Novel Bioactivities

High-throughput screening (HTS) offers a powerful approach to rapidly assess the biological activity of this compound and its analogues against a vast array of biological targets. The establishment of HTS campaigns will be instrumental in uncovering novel therapeutic applications for this class of compounds.

Future HTS initiatives should encompass a diverse range of assays, including those for enzymatic activity, receptor binding, and cell-based responses. For instance, given the known anti-inflammatory properties of some anthranilic acid derivatives, screening against key inflammatory targets such as cyclooxygenases (COX-1 and COX-2) and various cytokines would be a logical starting point. Furthermore, considering the structural similarities to known anticonvulsant agents, screening against ion channels and receptors involved in neuronal excitability could reveal potential applications in neurological disorders.

The implementation of HTS will generate large datasets that can be used to identify initial "hits." These hits can then be further validated and optimized through more focused secondary screening and medicinal chemistry efforts, ultimately leading to the discovery of novel and potent bioactive molecules.

Integration of Artificial Intelligence and Machine Learning in Compound Optimization and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. For this compound, these computational tools can be employed to accelerate the optimization of lead compounds and predict their biological activities.

AI and ML algorithms can be trained on existing SAR data from related compounds to develop predictive models. These models can then be used to virtually screen large libraries of hypothetical analogues, prioritizing those with the highest predicted potency and selectivity for synthesis and biological testing. This in silico approach can significantly reduce the time and resources required for lead optimization.

Development of Chiral Analogues and Stereoselective Synthetic Strategies

The introduction of chirality into the structure of this compound could lead to the discovery of enantiomers with distinct pharmacological profiles. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit different potencies, selectivities, and even different biological activities.

Future research should focus on the development of stereoselective synthetic methods to access enantiomerically pure analogues of this compound. This could involve the use of chiral catalysts, chiral auxiliaries, or the separation of racemic mixtures through chiral chromatography. The synthesis of chiral analogues will allow for a detailed investigation of the stereochemical requirements for biological activity and could lead to the identification of more potent and selective drug candidates with improved therapeutic indices.

Exploration of Advanced Biomedical and Chemical Biology Applications

Beyond its potential as a therapeutic agent, this compound and its derivatives could find applications as tools in chemical biology and biomedical research. For instance, fluorescently labeled analogues could be synthesized and used as probes to visualize and study the localization and dynamics of their biological targets within living cells.

Furthermore, the development of biotinylated or otherwise tagged derivatives could facilitate the identification of novel protein targets through affinity-based proteomics approaches. These chemical biology tools would provide invaluable insights into the mechanism of action of this class of compounds and could help to uncover new and unexpected biological functions.

Deeper Mechanistic Studies on Identified Biological Targets and Pathways

A thorough understanding of the molecular mechanisms underlying the biological activity of this compound is essential for its further development. Once promising biological activities are identified through screening efforts, in-depth mechanistic studies will be required to elucidate the precise molecular targets and signaling pathways involved.

These studies will likely involve a combination of biochemical, biophysical, and cell-based assays. For example, if a compound is found to have anti-inflammatory activity, further studies would aim to determine if it directly inhibits key inflammatory enzymes or if it modulates inflammatory signaling pathways at the transcriptional level. Techniques such as X-ray crystallography and cryo-electron microscopy could be employed to determine the three-dimensional structure of the compound bound to its target, providing a detailed understanding of the molecular interactions that govern its activity. These mechanistic insights will be crucial for the rational design of more potent and selective second-generation compounds.

Q & A

Q. What are the recommended synthetic routes for 2-[(Furan-2-Ylmethyl)amino]benzoic Acid?

  • Methodological Answer : The synthesis typically involves a two-step process:

Condensation : React 3-aminobenzoic acid with furan-2-carbaldehyde under acidic conditions (e.g., H₂SO₄ or HCl) to form a Schiff base intermediate.

Reduction : Reduce the imine bond using NaBH₄ or catalytic hydrogenation to yield the final product.
Key Considerations :

  • Acidic media (pH 3.6–4.6) optimize intermediate stability .
  • Temperature control (25–60°C) prevents side reactions.
Reaction Step Reagents/Conditions Intermediate
CondensationH₂SO₄, 50°C, 6 hrsSchiff base
ReductionNaBH₄, EtOH, RTFinal product

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • First Aid :
  • Inhalation : Move to fresh air; administer artificial respiration if needed .
  • Skin Contact : Wash with soap/water for 15 minutes .
  • Storage : Keep in airtight containers at 4°C, away from light and moisture .

Q. Which spectroscopic techniques are essential for primary characterization?

  • Methodological Answer :
  • FT-IR : Identify amine (N-H stretch, ~3300 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹; C=O, ~1700 cm⁻¹) groups .
  • ¹H NMR : Peaks at δ 6.2–7.8 ppm (furan protons) and δ 8.1 ppm (aromatic protons adjacent to COOH) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ (calc. for C₁₂H₁₁NO₃: 217.07) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare experimental FT-IR/Raman data with DFT-calculated spectra (e.g., B3LYP/6-311++G(d,p) basis set) to confirm vibrational modes .
  • X-ray Crystallography : Resolve ambiguities in molecular geometry (e.g., bond angles between furan and benzoic acid moieties) .
  • Case Study : Discrepancies in N-H stretching frequencies may arise from solvent polarity; use DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding effects .

Q. What challenges arise in synthesizing derivatives of this compound?

  • Methodological Answer :
  • Steric Hindrance : Bulky substituents on the furan ring reduce reaction yields. Optimize by using electron-withdrawing groups (e.g., -NO₂) to activate the aldehyde .
  • Acidic Media Selection : Methanesulfonic acid improves solubility of intermediates compared to HCl .
  • Byproduct Mitigation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) to isolate pure fractions .
Derivative Optimal Acid Yield (%)
4-Nitro-substitutedH₂SO₄68
3-TrifluoromethylCH₃SO₃H72

Q. How can computational methods predict the compound’s reactivity in biological systems?

  • Methodological Answer :
  • NBO Analysis : Calculate charge distribution to identify nucleophilic sites (e.g., furan O-atom, δ = -0.54 e) and electrophilic regions (carboxylic acid C=O, δ = +0.78 e) .
  • Molecular Docking : Simulate interactions with target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina; prioritize poses with binding energy < -7.0 kcal/mol .
  • ADMET Prediction : Use SwissADME to assess bioavailability (TPSA > 80 Ų suggests poor blood-brain barrier penetration) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.